![molecular formula C22H21N3O2 B14154088 N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide CAS No. 324072-75-5](/img/structure/B14154088.png)
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and a phenoxyacetamide moiety, which is an amide derivative of phenoxyacetic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide typically involves a multi-step process. One common method includes the diazotization of 2-methyl aniline followed by coupling with 2-methylphenol to form the diazenyl intermediate. This intermediate is then reacted with phenoxyacetyl chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the diazotization and coupling reactions are carried out under stringent conditions to ensure high yield and purity. The use of automated systems for temperature and pH control is common to maintain the consistency of the product.
化学反応の分析
Types of Reactions
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the cleavage of the diazenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted amides or ethers.
科学的研究の応用
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo photoisomerization, leading to changes in the compound’s conformation and its ability to bind to specific targets. This property is particularly useful in the development of photoresponsive materials and drugs.
類似化合物との比較
Similar Compounds
- N,N-dimethyl-4-[(E)-2-(4-pyridinyl)vinyl]aniline
- 2-(4-methylsulfonyl phenyl) indole derivatives
- (E)-[4-(dimethylamino)phenyl]-vinylquinoxalines
Uniqueness
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide stands out due to its unique combination of a diazenyl group and a phenoxyacetamide moiety, which imparts distinct chemical and physical properties. Its ability to undergo photoisomerization and participate in various chemical reactions makes it a versatile compound in research and industrial applications.
特性
CAS番号 |
324072-75-5 |
|---|---|
分子式 |
C22H21N3O2 |
分子量 |
359.4 g/mol |
IUPAC名 |
N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C22H21N3O2/c1-16-8-6-7-11-21(16)25-24-18-12-13-20(17(2)14-18)23-22(26)15-27-19-9-4-3-5-10-19/h3-14H,15H2,1-2H3,(H,23,26) |
InChIキー |
DHVQXNJBSSRVFE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)COC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


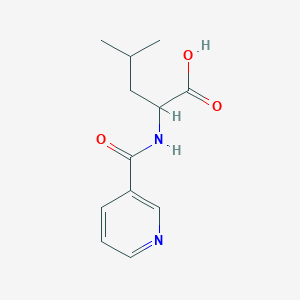
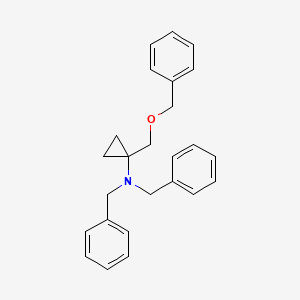
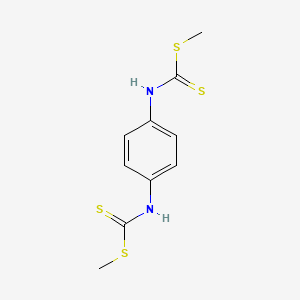
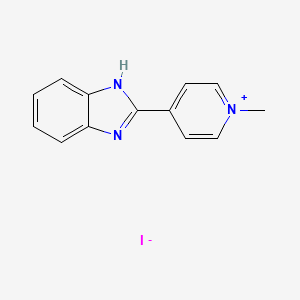
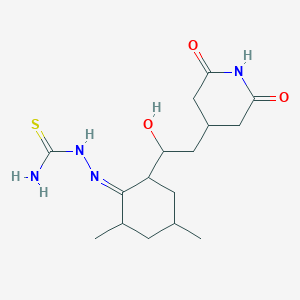
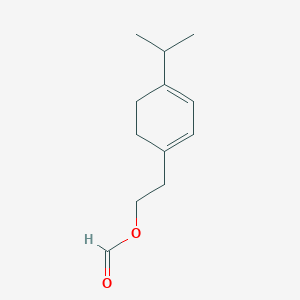
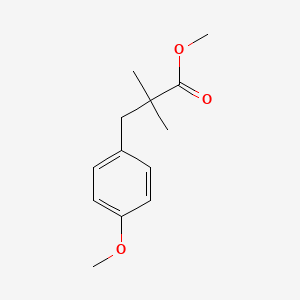
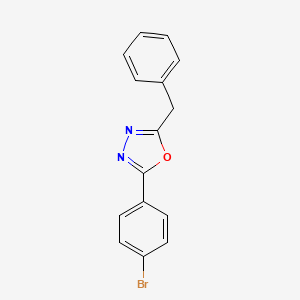
![1-[2-[(4-Ethoxyphenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)thiourea](/img/structure/B14154057.png)
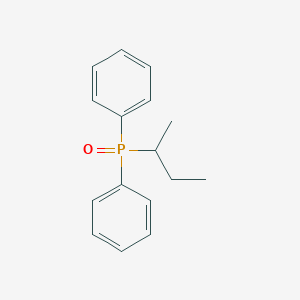

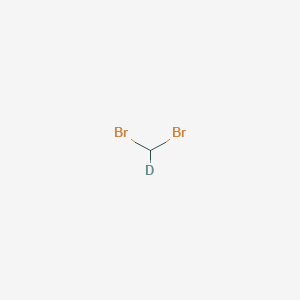
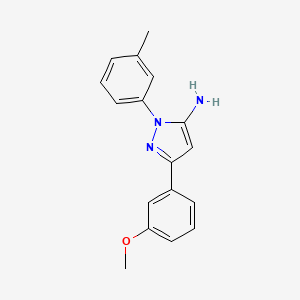
![3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid](/img/structure/B14154085.png)
